6(c)\Methyl(c)\1h(c)\indole(c)\4(c)\carboxamide
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Overview
Description
6-Methyl-1H-indole-4-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-indole-4-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 6-Methyl-1H-indole-4-carboxamide, the starting materials would include 6-methylindole and a suitable carboxamide precursor. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of 6-Methyl-1H-indole-4-carboxamide would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
6-Methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Methyl-1H-indole-4-carboxamide involves its interaction with various molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to antiviral, anticancer, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-3-carboxamide
- 5-Fluoro-1H-indole-2-carboxamide
- 4-Alkyl-1H-indole-2-carboxamide
Uniqueness
6-Methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the carboxamide group at the 4-position differentiates it from other indole derivatives, leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-4-8(10(11)13)7-2-3-12-9(7)5-6/h2-5,12H,1H3,(H2,11,13) |
InChI Key |
OJWQJXDXTDRCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C(=O)N |
Origin of Product |
United States |
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